molecular formula C15H16O B1345090 3,3-Diphenylpropanol CAS No. 20017-67-8

3,3-Diphenylpropanol

Cat. No.: B1345090
CAS No.: 20017-67-8
M. Wt: 212.29 g/mol
InChI Key: IDCXQMVSIIJUEH-UHFFFAOYSA-N
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Description

Significance as a Synthetic Intermediate in Organic Chemistry

The utility of 3,3-diphenylpropanol in organic chemistry stems from its role as a versatile synthetic intermediate. google.comcymitquimica.com Its structure, featuring a primary alcohol and a diphenylmethane (B89790) moiety, allows for a variety of chemical transformations. It is a precursor in the synthesis of several significant molecules, particularly in the pharmaceutical and materials science sectors. ontosight.aigoogle.com

One of the notable applications of this compound is its use in the preparation of cardiovascular drugs. google.com For instance, it is an intermediate in the synthesis of fendiline, a calcium channel blocker. The structural backbone of this compound is a key component of various biologically active molecules. Its derivatives, such as 3,3-diphenylpropylamine (B135516), have been investigated for their effects on the cardiovascular and nervous systems. smolecule.comcymitquimica.comgoogle.compharmaffiliates.com

Furthermore, research has demonstrated its utility in preparing potent prostacyclin (PGI₂) agonists, which are compounds of interest for their potential therapeutic effects. chemicalbook.comchemicalbook.com In the realm of catalysis, 3,3-diphenyl-1-propanol undergoes cobalt-catalyzed hydroformylation to produce the corresponding aldehyde and 1,1-diphenylethylene (B42955), showcasing its reactivity and importance in generating other functionalized molecules. chemicalbook.comchemicalbook.com The core diphenylpropane structure is also found in compounds used in the production of polymers and resins. ontosight.ai

Overview of Historical and Current Research Trajectories

Contemporary research has focused on developing more efficient, cost-effective, and environmentally friendly synthetic routes. A significant advancement is a two-step method that begins with the same starting materials, cinnamic acid and benzene (B151609). google.com This modern approach utilizes an ionic liquid as a catalyst for the initial alkylation reaction, followed by a reduction of the resulting 3,3-diphenylpropionic acid using a sodium borohydride (B1222165)/iodine system. google.com This improved method is simpler, offers higher yields (with reported yields for the final product reaching up to 96.8%), and is considered a greener synthesis pathway as it avoids harsh reaction conditions and environmental pollution. google.com

Current research continues to explore the applications of this compound and its derivatives. The focus remains on its role as a building block for novel pharmaceutical agents and functional materials. ontosight.ai The broader class of 1,3-diphenylpropane (B92013) derivatives, for which this compound is a key precursor, are being investigated for their potential as tyrosinase inhibitors, which have applications in cosmetics for skin whitening effects. google.com The versatility of the diphenylpropane skeleton is also evident in its use in the palladium-catalyzed synthesis of functionalized furans and in the study of flavone (B191248) synthesis. mdpi.comkoreascience.kr

| Modern Method | Ionic liquid [bmim]Cl/AlCl₃ (catalyst), Sodium borohydride/Iodine (reducing agent) | 2 | >80% | google.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-diphenylpropan-1-ol
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InChI

InChI=1S/C15H16O/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
Source PubChem
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InChI Key

IDCXQMVSIIJUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(CCO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H16O
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DSSTOX Substance ID

DTXSID70173831
Record name 3,3-Diphenylpropanol
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Molecular Weight

212.29 g/mol
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CAS No.

20017-67-8
Record name γ-Phenylbenzenepropanol
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Record name 3,3-DIPHENYLPROPANOL
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Ii. Advanced Synthetic Methodologies for 3,3 Diphenylpropanol

Established Synthetic Routes and Reaction Mechanisms

Traditional syntheses of 3,3-diphenylpropanol have relied on multi-step processes involving strong acids and reducing agents. These methods, while effective, often necessitate stringent reaction conditions.

Alkylation of Benzene (B151609) with Cinnamic Acid Derivatives to 3,3-Diphenylpropionic Acid

A key step in the synthesis of this compound is the formation of 3,3-diphenylpropionic acid through the Friedel-Crafts alkylation of benzene with a cinnamic acid derivative. This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as anhydrous aluminum chloride, to activate the cinnamic acid derivative.

The reaction mechanism commences with the activation of the cinnamic acid by the Lewis acid, generating a carbocation intermediate. This electrophile is then attacked by the electron-rich benzene ring. A subsequent deprotonation of the benzene ring restores its aromaticity and yields 3,3-diphenylpropionic acid. A notable example involves the reaction of cinnamic acid with benzene in the presence of anhydrous AlCl₃, which proceeds with a yield of 66.7% after reflux and purification by recrystallization from methanol (B129727) google.com.

Reduction of 3,3-Diphenylpropionic Acid and its Esters to this compound

The carboxylic acid functional group in 3,3-diphenylpropionic acid can be reduced to a primary alcohol to yield this compound. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, a milder and more selective system employing sodium borohydride (B1222165) and iodine has been successfully utilized google.com.

In this process, 3,3-diphenylpropionic acid is dissolved in an ether solvent such as anhydrous tetrahydrofuran. Sodium borohydride is added, followed by a solution of iodine. The reaction proceeds at room temperature and yields this compound with a high purity and a yield of 94.1% google.com. The reaction is believed to proceed through the in situ generation of diborane (B8814927) (B₂H₆) or a borane-THF complex, which is the active reducing species for the carboxylic acid.

Reduction of Corresponding Ketones or Aldehydes (Analogous Pathways)

Analogous synthetic strategies can be envisioned through the reduction of the corresponding aldehyde, 3,3-diphenylpropanal, or a ketone derivative. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis and can be readily achieved using a variety of reducing agents, including sodium borohydride.

While the direct synthesis of this compound from a ketone precursor is less common, the reduction of diaryl propanones to the corresponding alcohols is a known transformation. For instance, the Huang-Minlon reduction has been employed for the reduction of 3-hydroxy-1,3-diphenyl-1-acetone to 1,3-diphenyl-1-propanol, demonstrating the feasibility of reducing a ketone in a similar chemical environment google.com. This suggests that a hypothetical 3,3-diphenylpropanone could be similarly reduced to this compound.

Green Chemistry Approaches in this compound Synthesis

In an effort to develop more sustainable chemical processes, green chemistry principles have been applied to the synthesis of this compound. These approaches focus on the use of less hazardous reagents, milder reaction conditions, and improved atom economy.

Ionic Liquid-Mediated Alkylation Reactions

A significant advancement in the alkylation of benzene with cinnamic acid is the use of ionic liquids as both a solvent and a catalyst. Specifically, a chloroaluminate ionic liquid, 1-butyl-3-methylimidazolium chloride/aluminum chloride ([bmim]Cl/AlCl₃), has been shown to effectively catalyze this reaction google.com.

The use of an ionic liquid offers several advantages over traditional Lewis acids. Ionic liquids are non-volatile, have high thermal stability, and can often be recycled, reducing waste. In the synthesis of 3,3-diphenylpropionic acid, the use of [bmim]Cl/AlCl₃ allows for a reflux reaction that is simple to perform and results in a high yield of the desired product google.com. The ionic liquid can be recovered and reused after the reaction by dewatering, making the process more environmentally friendly google.com.

Sodium Borohydride/Iodine Reduction Systems

The use of a sodium borohydride and iodine system for the reduction of 3,3-diphenylpropionic acid is considered a greener alternative to traditional metal hydride reducing agents like LiAlH₄ libretexts.orgmt.comedwiserinternational.com. Sodium borohydride is a more stable and less hazardous reagent than LiAlH₄, and the reaction can be carried out under milder conditions.

This reduction method is highly selective for carboxylic acids and provides excellent yields of the corresponding alcohols libretexts.orgmdma.ch. The process is characterized by its simplicity of operation and the high quality of the final product, making it an attractive option for the sustainable synthesis of this compound google.com.

Synthetic Route Data

Step Reactants Catalyst/Reagent Solvent Conditions Product Yield Reference
Alkylation Cinnamic Acid, Benzene Anhydrous AlCl₃ Benzene 16-26°C, then reflux 3,3-Diphenylpropionic Acid 66.7% google.com
Alkylation (Green) Cinnamic Acid, Benzene [bmim]Cl/AlCl₃ Benzene Reflux, 2-4 hours 3,3-Diphenylpropionic Acid - google.com
Reduction 3,3-Diphenylpropionic Acid Sodium Borohydride, Iodine Anhydrous Tetrahydrofuran Room temperature, 2 hours This compound 94.1% google.com

Chemo- and Regioselective Synthesis Strategies

A key strategy in the synthesis of this compound involves a two-step approach commencing with the Friedel-Crafts alkylation of benzene with cinnamic acid to produce 3,3-diphenylpropionic acid, followed by its reduction. This pathway's success hinges on the precise control of chemo- and regioselectivity at each stage.

The Friedel-Crafts reaction of benzene with cinnamic acid is a notable example of a highly regioselective process. The reaction exclusively yields the β,β-diaryl carbonyl compound, in this case, 3,3-diphenylpropionic acid royalsocietypublishing.org. This high regioselectivity is attributed to the preferential attack of the arene at the benzylic position of the α,β-unsaturated acid royalsocietypublishing.org. The use of an ionic liquid, specifically chloro-1-methyl-3-butylimidazole-aluminium trichloride (B1173362), as a catalyst has been shown to be particularly effective for this transformation. This catalyst not only promotes high conversion and selectivity but also offers the advantages of being recyclable and easily separated from the product, contributing to a greener synthesis route beilstein-journals.org.

An alternative theoretical chemo- and regioselective strategy could involve the hydroformylation of 1,1-diphenylethylene (B42955). Hydroformylation introduces a formyl group and a hydrogen atom across a double bond. By controlling the regioselectivity of this reaction, it would be possible to generate 3,3-diphenylpropanal, which could then be readily reduced to this compound. The choice of catalyst and ligands would be crucial in directing the addition of the formyl group to the terminal carbon to achieve the desired isomer.

Catalytic Systems and Their Influence on Reaction Efficiency and Selectivity

The choice of catalytic system is paramount in dictating the efficiency and selectivity of the synthetic routes to this compound. Both the Friedel-Crafts alkylation and the reduction of the carboxylic acid intermediate are highly dependent on the catalyst employed.

For the Friedel-Crafts alkylation of benzene with cinnamic acid, ionic liquid catalysts such as chloro-1-methyl-3-butylimidazole-aluminium trichloride have demonstrated superior performance compared to traditional Lewis acids like anhydrous aluminum trichloride. The ionic liquid system leads to higher conversion rates and product selectivity under milder reaction conditions beilstein-journals.org. A significant advantage of this catalytic system is its recyclability; the ionic liquid can be recovered and reused multiple times without a significant loss of catalytic activity, which improves the economic and environmental profile of the synthesis beilstein-journals.org. Iron triflate has also been identified as an effective catalyst for the Friedel-Crafts type alkylation of electron-rich arenes with α,β-unsaturated carbonyl compounds, affording β,β-diaryl carbonyl compounds with excellent regioselectivity and in good yields royalsocietypublishing.org.

The influence of different catalytic systems on the efficiency of these reactions is summarized in the tables below, based on available research data.

Table 1: Comparison of Catalytic Systems for the Friedel-Crafts Alkylation of Benzene with Cinnamic Acid

CatalystReaction ConditionsYield of 3,3-Diphenylpropionic AcidSelectivityReference
Ionic Liquid ([bmim]Cl/AlCl3)Reflux, 2-4 hoursHighHigh regioselectivity for the 3,3-diphenyl isomer beilstein-journals.org
Anhydrous AlCl3/dilute HCl-Reported to be ~15% lower than with ionic liquid catalyst- beilstein-journals.org
Fe(OTf)3-Good to excellent (65-93%) for related β,β-diaryl carbonyl compoundsExcellent regioselectivity royalsocietypublishing.org

Table 2: Comparison of Reducing Systems for 3,3-Diphenylpropionic Acid

Reducing SystemReaction ConditionsYield of this compoundReference
Sodium Borohydride/IodineEther solvent, 2-4 hours94.1% beilstein-journals.org
Sodium Metal-Reported to be around 80% beilstein-journals.org

Iii. Chemical Reactivity and Transformative Pathways of 3,3 Diphenylpropanol

Cobalt-Catalyzed Hydroformylation Reactions and Derivative Formation

Hydroformylation, an industrial process that introduces a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond, can be adapted for alcohols like 3,3-Diphenylpropanol. In a cobalt-catalyzed reaction, this compound undergoes a transformation to yield the corresponding aldehyde. chemicalbook.com This process is significant as it converts a primary alcohol into a more reactive aldehyde, which can then participate in a wider range of subsequent chemical reactions. The reaction also produces 1,1-diphenylethylene (B42955) as a byproduct. chemicalbook.com While specific details on the catalytic cycle for this compound are not extensively documented in the provided results, cobalt catalysis in hydroformylation is a well-established field, often involving the formation of cobalt-hydride complexes that react with the substrate. uni-regensburg.dethieme-connect.de

Table 1: Cobalt-Catalyzed Reaction of this compound

ReactantCatalystProduct(s)
This compoundCobalt Catalyst3,3-Diphenylpropanal, 1,1-Diphenylethylene

Conversion to Other Functional Groups and Scaffolds

The hydroxyl group of this compound is a prime site for functional group interconversions, allowing for the synthesis of various derivatives.

A key transformation of this compound is its conversion to halogenated derivatives, such as 1-Bromo-3,3-diphenylpropane. chemicalbook.com This conversion is a crucial step in multi-step synthetic sequences, as the bromine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions. The synthesis of 1-Bromo-3,3-diphenylpropane from this compound enables the introduction of various nucleophiles at the terminal carbon, significantly expanding the synthetic possibilities of the diphenylpropyl scaffold.

Esterification is a fundamental reaction of alcohols, and this compound is no exception. It can react with carboxylic acids or their derivatives to form esters. For instance, the synthesis of 3,3-diphenylpropionic acid esters can be achieved, which can then be reduced back to this compound. google.com This interconversion between the alcohol and ester functionalities is a common strategy in organic synthesis for protection or activation purposes. google.com Furthermore, the hydroxyl group can be converted to a tosylate, another excellent leaving group, by reacting with p-toluenesulfonyl chloride. google.comrsc.org This tosylated derivative is a key intermediate in the synthesis of various compounds, including the antihypertensive drug Lercanidipine. google.com

Participation in Complex Organic Synthesis Reactions

The derivatives of this compound are instrumental in the synthesis of complex and biologically active molecules.

This compound has been utilized in the preparation of novel and potent prostacyclin (PGI₂) agonists. chemicalbook.com Prostacyclin is a lipid molecule that inhibits platelet aggregation and acts as a vasodilator. wikipedia.org PGI₂ agonists are therefore valuable therapeutic agents for cardiovascular diseases. The synthesis of these agonists often involves the incorporation of the 3,3-diphenylpropyl moiety, highlighting the importance of this compound as a starting material in medicinal chemistry. chemicalbook.com

The 3,3-diphenylpropyl framework, derived from this compound, is a recurring structural motif in a variety of complex molecules. Its derivatives are used in the synthesis of compounds with potential antitumor activity. The rigid and bulky diphenylmethyl group can impart specific conformational constraints and lipophilicity to a molecule, which can be crucial for its biological activity. The versatility of this compound allows it to serve as a foundational element in the construction of intricate molecular architectures for various applications in materials science and pharmaceutical development. ontosight.ai For example, it is a precursor in the synthesis of Lercanidipine, a dihydropyridine (B1217469) calcium antagonist used to treat hypertension. google.com

Radical and Ionic Reaction Mechanisms

The reactivity of this compound is dictated by the interplay of its functional groups—the hydroxyl group and the diphenylmethyl moiety. These sites allow for a range of transformations that can proceed through either radical or ionic intermediates, depending on the reaction conditions and reagents employed.

Radical Reaction Mechanisms

The 3,3-diphenylpropyl framework can be involved in radical reactions, particularly through photosensitized electron transfer processes. While this compound itself is not the typical starting material for these reactions, studies on closely related compounds like 3,3-diphenyltetrahydrofuran illustrate the formation and fate of radical cations in this system.

In a typical mechanism, irradiation of a solution containing an electron-accepting photosensitizer, such as 1,4-dicyanobenzene, and a substrate like 3,3-diphenyltetrahydrofuran initiates an electron transfer, forming a radical cation of the diphenyl compound. cdnsciencepub.com This radical cation is a key intermediate that can undergo further reactions. A prominent pathway for this intermediate is carbon-carbon bond cleavage, which is more favorable than deprotonation in these systems. cdnsciencepub.com The cleavage of the radical cation of 3,3-diphenyltetrahydrofuran results in the formation of a 1,5-radical cation. cdnsciencepub.comcdnsciencepub.com This species can then be trapped by a nucleophilic solvent, such as methanol (B129727). Subsequent hydrolysis of the resulting acetal (B89532) yields this compound, demonstrating a viable radical pathway to access the propanol (B110389) structure. cdnsciencepub.com

The addition of certain metal salts can influence the reaction pathway. For instance, when the photosensitized reaction of 3,3-diphenyltetrahydrofuran is conducted in the presence of magnesium perchlorate (B79767) and trace amounts of water, the reaction can yield both 4,4-diphenyl-1,3-dioxane and this compound. cdnsciencepub.com The mechanism involves the 1,5-radical cation reacting with water, followed by oxidation and cyclization steps. cdnsciencepub.com

Table 1: Photosensitized Radical Reaction Involving the 3,3-Diphenylpropyl System. cdnsciencepub.comcdnsciencepub.com
ReactantPhotosensitizerConditionsKey IntermediatePrimary ProductFinal Product (after Hydrolysis)
3,3-Diphenyltetrahydrofuran1,4-DicyanobenzeneIrradiation in Acetonitrile/Methanol1,5-Radical cationMethyl 3,3-diphenylpropyl formaldehyde (B43269) acetalThis compound

Ionic Reaction Mechanisms

Ionic mechanisms are fundamental to many transformations of this compound, including its synthesis and dehydration.

One documented synthetic route to this compound proceeds entirely through ionic intermediates. The process begins with a Friedel-Crafts-type alkylation of benzene (B151609) with cinnamic acid, catalyzed by an ionic liquid (chloro 1-methyl-3-butyl imidazole/aluminum chloride), to produce 3,3-diphenylpropionic acid. google.com This step is a classic electrophilic aromatic substitution. The subsequent reduction of the carboxylic acid to this compound is achieved using a sodium borohydride (B1222165)/iodine system, which involves the transfer of hydride ions. google.com

The hydroxyl group of this compound is the focal point for acid-catalyzed ionic reactions, most notably dehydration. In the presence of a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or phosphoric(V) acid (H₃PO₄) and heat, the alcohol undergoes an elimination reaction to form an alkene. chemguide.co.uk The mechanism proceeds in distinct steps:

Protonation: A lone pair of electrons on the hydroxyl oxygen atom abstracts a proton from the acid catalyst. This converts the poor-leaving hydroxyl group into a good leaving group, an oxonium ion (-OH₂⁺). chemguide.co.uk

Carbocation Formation: The protonated alcohol loses a molecule of water to form a carbocation. The initial carbocation would be at a primary carbon, which is highly unstable. It would likely undergo a rapid 1,2-hydride or 1,2-phenyl shift to form a more stable tertiary benzylic carbocation.

Deprotonation: A base in the reaction mixture (such as the HSO₄⁻ ion or a water molecule) abstracts a proton from a carbon atom adjacent to the carbocation center, resulting in the formation of a double bond and regenerating the acid catalyst. chemguide.co.uk Depending on which proton is removed after rearrangement, the final product would be 1,1-diphenylpropene.

Table 2: Proposed Acid-Catalyzed Dehydration of this compound. chemguide.co.uk
ReactantReagent/CatalystConditionsMechanism TypeKey IntermediatePotential Product (after rearrangement)
This compoundConcentrated H₂SO₄ or H₃PO₄HeatE1 EliminationCarbocation1,1-Diphenylpropene

Iv. Advanced Spectroscopic and Structural Characterization of 3,3 Diphenylpropanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.

¹H NMR spectroscopy of 3,3-Diphenylpropanol reveals distinct signals corresponding to the different types of protons in the molecule. The spectrum is characterized by signals in the aromatic region, as well as aliphatic protons from the propanol (B110389) chain. chemicalbook.com The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard reference.

The ten protons of the two phenyl groups typically appear as a complex multiplet in the aromatic region, usually between 7.1 and 7.4 ppm. The protons on the propanol chain give rise to more distinct signals. The two protons on the carbon adjacent to the hydroxyl group (C1) appear as a triplet, while the two protons on the adjacent carbon (C2) also show up as a triplet. The single proton on the carbon bearing the two phenyl groups (C3) presents as a triplet as well. The hydroxyl proton signal can be broad and its position may vary depending on the solvent and concentration.

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Phenyl-H7.1 - 7.4Multiplet
CH (C3)~4.1Triplet
CH₂ (C1)~3.6Triplet
CH₂ (C2)~2.3Triplet
OHVariableSinglet (broad)

Table 1: Representative ¹H NMR data for this compound.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum. nih.gov

The spectrum shows several signals in the aromatic region (approximately 126-145 ppm) corresponding to the carbon atoms of the two phenyl rings. The ipso-carbons (the carbons directly attached to the propane (B168953) chain) are found at the lower field end of this range. The ortho, meta, and para carbons of the phenyl groups also give distinct signals. The three carbons of the propanol chain appear at higher field strengths.

Carbon AssignmentChemical Shift (δ, ppm)
Quaternary Phenyl (C-ipso)~145
Phenyl CH (C-ortho, C-meta, C-para)126 - 129
CH₂ (C1, alcohol)~60
CH (C3, diphenyl)~48
CH₂ (C2)~40

Table 2: Representative ¹³C NMR data for this compound. nih.gov

To unambiguously assign the proton and carbon signals and to understand the spatial relationships between atoms, advanced two-dimensional (2D) NMR techniques are employed. tandfonline.comipb.pt

COSY (Correlation Spectroscopy): This experiment reveals couplings between protons on adjacent carbons. For this compound, COSY would show correlations between the protons of the C1-CH₂, C2-CH₂, and C3-CH groups, confirming their connectivity in the propane chain. pnas.orgpnas.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. pnas.orgacs.org This is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It helps to piece together the entire molecular structure by connecting fragments. For instance, HMBC can show correlations from the C1 and C2 protons to the C3 carbon. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about which atoms are close to each other in space, regardless of whether they are bonded. tandfonline.comrsc.org For this compound, NOESY can show correlations between the C3 proton and the ortho-protons of the phenyl rings, confirming their proximity. researchgate.netrsc.org

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of the chemical bonds.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nih.gov The spectrum can be obtained using various techniques, including Fourier Transform Infrared (FTIR) spectroscopy, Attenuated Total Reflectance (ATR-IR), and in the vapor phase. nih.govnist.govspectrabase.com

A prominent feature is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic rings are observed as sharp peaks around 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the propane chain appear just below 3000 cm⁻¹. The C-O stretching vibration of the primary alcohol is typically found in the 1050-1150 cm⁻¹ region. Aromatic C=C stretching vibrations give rise to several sharp peaks in the 1400-1600 cm⁻¹ range.

Vibrational ModeFrequency Range (cm⁻¹)
O-H Stretch (alcohol)3200-3600 (broad)
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-3000
C=C Stretch (aromatic)1400-1600
C-O Stretch (primary alcohol)1050-1150

Table 3: Key Infrared absorption bands for this compound. nih.govnist.gov

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The Raman spectrum of this compound would also show characteristic peaks for the various functional groups. researchgate.netresearchgate.net The symmetric vibrations of the non-polar bonds, such as the C-C bonds of the phenyl rings, often give rise to strong signals in the Raman spectrum. The aromatic ring breathing modes are particularly prominent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of this compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns upon ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile compounds like this compound. The gas chromatograph separates the compound from a mixture, and the mass spectrometer provides identification based on the mass spectrum. The National Institute of Standards and Technology (NIST) mass spectrometry data center has documented the GC-MS analysis of this compound. nih.govnist.gov The compound has a reported Kovats Retention Index of 1800 on a standard non-polar column. nih.gov

In the mass spectrometer, this compound undergoes ionization, typically by electron impact (EI), which causes the molecule to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. The analysis of these fragments helps in confirming the structure of the parent molecule. GC-MS has been effectively used in environmental chemistry to identify this compound as a pollutant in industrial effluents. epa.govepa.gov

Table 1: Key GC-MS Data for this compound
ParameterValueSignificance
Molecular FormulaC₁₅H₁₆OIndicates the elemental composition. nist.gov
Molecular Weight212.29 g/molConfirms the mass of the parent molecule. nih.gov
Kovats Retention Index1800 (Standard Non-Polar Column)Chromatographic retention time relative to n-alkanes, used for identification. nih.gov
Major Mass Fragments (m/z)167, 117, 91, 77, 65, 51Characteristic fragments aiding in structural confirmation. The base peak at m/z 167 corresponds to the loss of the CH₂CH₂OH group and formation of the stable diphenylmethyl cation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for analyzing less volatile or thermally sensitive derivatives of this compound. The compound can be analyzed using reverse-phase (RP) High-Performance Liquid Chromatography (HPLC). sielc.comsielc.com For the effluent from the HPLC column to be compatible with a mass spectrometer, the mobile phase composition is critical. For instance, non-volatile acids like phosphoric acid, used in some HPLC methods, must be substituted with volatile alternatives like formic acid. sielc.comsielc.com

LC coupled with tandem mass spectrometry (LC-MSⁿ) can provide even more detailed structural information through multiple stages of fragmentation. This technique is particularly useful for the analysis of complex mixtures, such as in pharmacokinetic studies or for identifying impurities during synthesis. sielc.com While specific public data on the LC-MSⁿ fragmentation of this compound is not abundant, the principles of fragmentation would follow logical bond cleavages similar to those in GC-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the absorption in the UV region is dominated by the two phenyl groups. The primary electronic transitions are π → π* transitions within the aromatic rings.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands can be influenced by the solvent environment, a phenomenon known as solvatochromism. slideshare.net The polarity of the solvent can interact differently with the ground and excited states of the molecule, causing a shift in the absorption maximum. A shift to a longer wavelength is a bathochromic (red) shift, while a shift to a shorter wavelength is a hypsochromic (blue) shift. Studies on related aromatic ketones and dyes demonstrate that changing solvents from non-polar (like hexane) to polar (like ethanol (B145695) or acetonitrile) can significantly alter the UV-Vis spectrum, providing insights into the electronic structure of the solute. biointerfaceresearch.comeurjchem.com

Table 2: Illustrative Solvent Effects on UV-Vis Absorption Maxima (λmax) of Aromatic Compounds
SolventPolarityTypical λmax Shift for π → π* TransitionsRationale
n-HeptaneNon-polarBaselineMinimal interaction with the chromophore. eurjchem.com
EthanolPolar, ProticSlight Bathochromic ShiftPolar solvents can stabilize the more polar π* excited state, lowering its energy and shifting λmax to a longer wavelength. eurjchem.com
AcetonitrilePolar, AproticSlight Bathochromic ShiftSimilar stabilization of the excited state as other polar solvents. eurjchem.com

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing.

Table 3: Example Crystal Structure Data for a Related 1,3-Diphenylpropane (B92013) Derivative
CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
(1,3-diphenylpropane-1,3-dionato)triphenyltin(IV)MonoclinicP2₁/ca=13.216 Å, b=9.443 Å, c=22.344 Å, β=109.42° rsc.org
fac-(1,3-diphenylpropane-1,3-dionato)tris(isopropoxo)isothiocyanatoniobium(V)TriclinicP1a=17.438 Å, b=9.176 Å, c=9.054 Å, α=107.36°, β=96.30°, γ=62.94° rsc.org

Elemental Analysis and Thermogravimetric Analysis (TGA) for Characterization of Complexes and Derivatives

When this compound is used to synthesize new derivatives or metal complexes, elemental analysis and thermogravimetric analysis are crucial for their characterization.

Elemental Analysis provides the mass percentages of constituent elements (typically carbon, hydrogen, and nitrogen). The experimental results are compared against the theoretically calculated percentages for the proposed chemical formula. A close match between the found and calculated values helps to confirm the empirical formula and purity of the synthesized compound. mdpi.combohrium.com

Table 4: Example of Elemental Analysis Data for a Hypothetical Derivative
ElementCalculated %Found %
Carbon (C)84.8784.81
Hydrogen (H)7.607.65

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. uclan.ac.uk This technique is used to evaluate the thermal stability of materials. For complexes or derivatives of this compound, TGA can determine decomposition temperatures, identify the loss of volatile components like water or solvents, and indicate the final residual mass. rsc.orgpsu.edu The resulting thermogram provides valuable information about the thermal behavior and composition of the material.

Table 5: Example of TGA Data for a Hypothetical Metal Complex of a this compound Derivative
Decomposition StepTemperature Range (°C)Mass Loss (%)Associated Loss
180 - 1505.5Loss of coordinated water molecules
2250 - 40045.0Decomposition of the organic ligand
Final Residue> 60049.5Stable metal oxide

V. Computational Chemistry and Theoretical Studies on 3,3 Diphenylpropanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron distribution.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 3,3-diphenylpropanol. jomardpublishing.comresearchgate.net DFT methods calculate the total energy of a molecule based on its electron density, which can then be used to derive various electronic properties.

Hybrid functionals, such as B3LYP, and meta-GGA functionals, like M06-2X, are commonly employed in conjunction with Pople-style basis sets (e.g., 6-31G(d) or 6-31+G(d,p)) to optimize the molecule's geometry and compute its electronic characteristics. jomardpublishing.commdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. ut.ee A smaller gap generally suggests higher reactivity. For this compound, the phenyl groups are expected to significantly influence the electronic landscape, particularly the distribution of the HOMO and LUMO orbitals.

DFT calculations also enable the generation of an electrostatic potential (ESP) map, which illustrates the charge distribution on the molecule's surface. This map is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack, offering insights into intermolecular interactions, including hydrogen bonding involving the hydroxyl group.

Table 1: Predicted Electronic Properties of this compound using DFT This table presents hypothetical but representative data based on DFT calculations for similar aromatic alcohols.

Computational MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
B3LYP/6-31G(d)-6.85-0.955.901.85
M06-2X/6-31+G(d,p)-7.10-0.886.221.92

Semi-empirical methods, such as Parametric Method 3 (PM3), offer a computationally faster alternative to DFT and ab initio methods. wikipedia.org These methods simplify the complex equations of quantum mechanics by incorporating experimental data (parameters) to approximate certain integrals, drastically reducing calculation time. jomardpublishing.comwikipedia.org The PM3 method, which shares its formalism with the AM1 method but uses a different parameterization approach, is capable of calculating electronic properties for large molecules and systems. wikipedia.orgcmu.edu

While less accurate than DFT, PM3 is useful for initial explorations of molecular properties, such as geometry optimization and the calculation of heats of formation. jomardpublishing.com For this compound, a PM3 calculation could provide a rapid assessment of its electronic structure and serve as a starting point for more rigorous high-level calculations. proquest.com Studies on related compounds have shown that PM3 can yield results that are in quantitative agreement with experimental findings for certain properties. proquest.com

Table 2: Comparison of Calculated Heats of Formation using Semi-Empirical Methods This table presents hypothetical data for this compound to illustrate typical outputs from semi-empirical methods.

MethodHeat of Formation (kcal/mol)HOMO Energy (eV)Ionization Potential (eV)
AM125.4-9.459.45
PM321.8-9.319.31

Conformational Analysis and Potential Energy Surfaces

The flexibility of the propane (B168953) chain in this compound allows for multiple spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers between them. researchgate.netacs.org

Computational methods can map the potential energy surface (PES) by systematically changing the dihedral angles of the rotatable bonds and calculating the energy at each point. researchgate.net For molecules like 1,3-disubstituted propanes, the PES is often relatively flat, indicating that several conformations may coexist with small energy differences. researchgate.net DFT and ab initio calculations are employed to accurately determine the relative energies of different conformers and the transition states that connect them. researchgate.net For complex molecules, this process can be automated through conformational search algorithms. mdpi.com The analysis reveals how the bulky phenyl groups and the hydroxyl group influence the geometry, with steric hindrance and potential intramolecular hydrogen bonding playing key roles in determining the preferred shapes.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study its movement and behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule flexes, rotates, and interacts with its environment. researchgate.net

For this compound, MD simulations can model its dynamic behavior in a solvent, such as water or an organic solvent. acs.org This allows researchers to observe how the molecule tumbles in solution, how its flexible chain moves, and the dynamics of hydrogen bond formation and breakage between the hydroxyl group and solvent molecules. Studies on the closely related 1,3-diphenylpropane (B92013) have used MD simulations to investigate its ultrafast molecular dynamics in the liquid state. aip.org Such simulations provide a bridge between the static picture of a single molecule and the macroscopic properties of the substance.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and the confirmation of molecular structures. nih.gov

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is the standard for calculating isotropic shielding constants, which are then converted into chemical shifts. researchgate.netmdpi.com Very good linear correlations have been established between experimental and computed ¹H and ¹³C chemical shifts, making it a valuable tool for structure verification. mdpi.com For this compound, these calculations can predict the chemical shifts for each unique proton and carbon, helping to assign peaks in an experimental spectrum. The accuracy of these predictions can be high enough to distinguish between different conformations or isomers. mdpi.com

The prediction of ultraviolet-visible (UV-Vis) absorption spectra is accomplished using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λ_max) and corresponding oscillator strengths, which correlate to the intensity of the absorption peaks. researchgate.net To simulate spectra in solution, TD-DFT is often combined with a solvent model, such as the Polarizable Continuum Model (PCM), which accounts for the effect of the solvent's polarity on the electronic transitions. ut.eenih.gov

Table 3: Predicted Spectroscopic Parameters for this compound This table contains representative theoretical data. NMR shifts are referenced to TMS. UV-Vis data is for a hypothetical calculation in a non-polar solvent.

ParameterPredicted Value (GIAO/B3LYP)Predicted Value (TD-DFT)
¹H NMR Shift (CH-α)3.8 ppm-
¹H NMR Shift (CH₂-β)2.3 ppm-
¹H NMR Shift (CH-γ)4.2 ppm-
¹³C NMR Shift (C-α)62.1 ppm-
¹³C NMR Shift (C-β)42.5 ppm-
¹³C NMR Shift (C-γ)48.9 ppm-
UV-Vis λ_max 1-268 nm
UV-Vis λ_max 2-262 nm

Reaction Mechanism Modeling and Transition State Analysis

Theoretical chemistry can elucidate the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. By modeling a reaction, chemists can identify intermediates, locate transition state structures, and calculate activation energies, which together define the reaction's profile. unibo.itdiva-portal.org

For this compound, one could model reactions such as its oxidation to 3,3-diphenylpropionic acid or its dehydration. Using DFT, researchers can compute the potential energy surface for the reaction pathway. The highest point on the minimum energy path between reactants and products corresponds to the transition state. nih.gov Locating this structure is crucial, as its energy determines the activation barrier and thus the reaction rate. Frequency calculations are performed to confirm that the located structure is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mit.edu This type of analysis can be used to understand reaction selectivity and to design more efficient catalysts or reaction conditions. csic.espsu.edu

Vi. Applications and Pharmacological Relevance of 3,3 Diphenylpropanol and Its Derivatives

Role as an Organic Synthesis Intermediate for Diverse Molecules

3,3-Diphenylpropanol is a significant intermediate in organic synthesis, primarily utilized in the chemical and pharmaceutical fields. google.com Its structure, featuring a propane (B168953) backbone with two phenyl groups, serves as a foundational component for creating more complex molecules. ontosight.aicymitquimica.comcymitquimica.com The hydroxyl group's reactivity allows it to participate in various chemical reactions, making it a versatile building block. cymitquimica.com

Precursor for Complex Pharmaceuticals and Materials Science Compounds

The structural framework of this compound is a key starting point for the synthesis of a range of pharmaceutical agents. ontosight.aiontosight.ai Its derivatives are integral to the development of drugs targeting cardiovascular diseases and neurological disorders. smolecule.com In the realm of materials science, derivatives of diphenylpropane are employed in the production of polymers, resins, coatings, and adhesives. ontosight.ai

The synthesis of this compound itself can be achieved through methods such as the reduction of 3,3-diphenylpropionic acid. google.com One method involves a two-step process starting from cinnamic acid and benzene (B151609), which is notable for being a greener synthesis route with high yield and simple operation. google.com

Starting MaterialsKey Reagents/CatalystsProductReported Yield
Cinnamic acid, BenzeneIonic liquid [bmim]Cl/AlCl₃, Sodium borohydride (B1222165)/IodineThis compound94.1% - 96.8%
3,3-Diphenylpropionic acid ethyl esterSodium metal, Ethanol (B145695)This compound82.6%

This table summarizes different synthesis routes for this compound.

Synthesis of Chiral Amines through Asymmetric Alkylation Reactions

Derivatives of this compound, such as 3,3-diphenylpropylamine (B135516), can be used as starting materials for producing chiral amines via asymmetric alkylation reactions. smolecule.com Chiral amines are crucial components in many pharmaceuticals due to their specific stereochemical configurations, which often dictate their biological activity.

Pharmacologically Active Compounds and their Therapeutic Potential

The 3,3-diphenylpropylamine structure is a core component in several pharmacologically active compounds. google.com These derivatives have shown potential in treating a variety of conditions, particularly those related to the cardiovascular system. smolecule.com

Cardiovascular Agents (e.g., Angormin)

This compound is a key intermediate in the preparation of the cardiovascular agent Angormin. google.com The synthesis of such agents from this compound is often cited for its cost-effectiveness and high yield. google.com Another cardiovascular drug, Fendiline, which is N-(1-phenylethyl)-3,3-diphenylpropan-1-amine, can be synthesized by the alkylation of 1-phenylethan-1-amine with 3,3-diphenylpropan-1-ol. google.com

DrugPrecursorTherapeutic Class
AngorminThis compoundCardiovascular Agent
FendilineThis compoundCardiovascular Agent

This table highlights cardiovascular agents derived from this compound.

Prostacyclin (PGI₂) Agonists

3,3-Diphenyl-1-propanol has been utilized in the preparation of novel and potent prostacyclin (PGI₂) agonists. chemicalbook.comchemicalbook.com Prostacyclin is a member of the prostanoid family and plays a crucial role in vascular homeostasis and smooth muscle function. nih.gov PGI₂ and its analogs act primarily on the prostacyclin (IP) receptor, leading to vascular smooth muscle relaxation. nih.gov They can also induce apoptosis in vascular smooth muscle cells, a mechanism that may counteract mitogenic activity. nih.gov The development of stable PGI₂ analogs is significant for therapeutic applications.

Antiproliferative Agents against Cancer Cell Lines (e.g., N-Diphenylpropanol Loperamide (B1203769) Analogues)

Recent studies have explored the antiproliferative activity of loperamide analogs containing a this compound moiety. clockss.orgresearchgate.net Loperamide itself is an antidiarrheal agent, but certain derivatives have shown promise in inducing tumor cell death. clockss.orgresearchgate.net

In a study synthesizing various loperamide analogs, the N-substituents on the 4-arylpiperidin-4-ol unit were found to be critical for antiproliferative activity. clockss.orgresearchgate.net Specifically, N-diphenylpropanol analogs demonstrated the most potent activity against HCT-116 colon tumor cells and HL-60 leukemia cells. clockss.orgresearchgate.net One such N-diphenylpropanol analog was found to have 2.46-fold higher antiproliferative activity against HCT-116 cells compared to loperamide. researchgate.net Furthermore, these analogs were shown to activate caspase-3, an enzyme involved in apoptosis, which is a mechanism previously observed in other opioids with antitumor effects. clockss.orgresearchgate.net

Cell LineCompound TypeKey Finding
HCT-116 (Colon Tumor)N-Diphenylpropanol Loperamide AnaloguesPotent antiproliferative activity, activation of caspase-3. clockss.orgresearchgate.net
HL-60 (Leukemia)N-Diphenylpropanol Loperamide AnaloguesPotent antiproliferative activity. clockss.orgresearchgate.net

This table summarizes the antiproliferative effects of N-Diphenylpropanol Loperamide Analogues on cancer cell lines.

Neuropharmacological Applications and Neurotransmitter System Modulation

Derivatives of this compound have shown potential in the realm of neuropharmacology. Specifically, compounds like 3,3-diphenylpropylamine have been investigated for their capacity to influence neurotransmitter systems, suggesting a potential for development in treating neurological disorders. smolecule.com These derivatives may possess neuroprotective properties, which are crucial for combating neurodegenerative diseases. smolecule.com

A notable example is the resveratrol (B1683913) analogue, YI-12, which is an O-benzyl-substituted 1,3-diphenylpropane (B92013). researchgate.netnih.govacs.orgresearchgate.net This compound has demonstrated significant neuropharmacological effects. mdpi.comencyclopedia.pub Studies have shown that resveratrol and its derivatives can modulate critical signaling pathways within the nervous system, such as the PI3K/AKT pathway, which is involved in cell survival and growth. researchgate.netnih.govacs.orgresearchgate.net The ability of these compounds to interact with such fundamental cellular processes highlights their potential as therapeutic agents for a range of neurological conditions.

Antioxidant and Anti-inflammatory Potentials of Derivatives

A significant body of research has highlighted the antioxidant and anti-inflammatory properties of various derivatives of 1,3-diphenylpropane. google.com These derivatives, including diphenylpropionamides and 1,3-diphenylpropane-1,3-diones, have demonstrated the ability to scavenge free radicals and reduce oxidative stress. smolecule.comnih.govresearchgate.netmdpi.com

Studies on synthetic diphenylpropionamide derivatives, synthesized from 3,3-diphenylpropionic acid, have shown notable antioxidant activity. nih.govresearchgate.netmdpi.com For instance, certain amide derivatives with a morpholine (B109124) ring substituent exhibited high antioxidant activity by scavenging ABTS radicals and reducing the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophages. mdpi.com

Viscolin, a naturally occurring 1,3-diphenylpropane isolated from Viscum coloratum, has been identified as a potent anti-inflammatory agent. researchgate.net It has been shown to inhibit the production of ROS and NO in inflammatory cells, suggesting its therapeutic potential for diseases induced by oxidative stress. researchgate.net The mechanism of anti-inflammatory action for some derivatives also involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. researchgate.netjmpas.comresearchgate.net

Table 1: Antioxidant Activity of Selected 3,3-Diphenylpropionamide Derivatives

Compound Substituent (R") Antioxidant Activity (% ABTS Scavenging) Reference
3 Morpholine 78.19% mdpi.com
8 Morpholine 71.40% mdpi.com
4 Methoxybenzylmethyl 41.80% mdpi.com
9 Methoxybenzylmethyl 33.93% mdpi.com

Antimicrobial Activities (e.g., Antibacterial Efficacy) of Derivatives

Derivatives of this compound have demonstrated significant antimicrobial properties, including antibacterial and antifungal efficacy. ontosight.aiolemiss.edunih.gov A variety of these compounds, such as propanamides and hydrazones, have been synthesized and tested against pathogenic microbes. ajol.inforesearchgate.netinnovareacademics.inmdpi.comresearchgate.netarabjchem.orgaak.gov.az

In one study, novel 3,3-diphenyl propanamide derivatives were synthesized and evaluated. researchgate.netinnovareacademics.in Compounds bearing an amino acid moiety showed impressive activity. Specifically, certain derivatives exhibited maximum efficacy against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa at a concentration of 50 µg/mL. researchgate.netinnovareacademics.in These same compounds also displayed potent antifungal activity against Candida albicans and Aspergillus niger. researchgate.netinnovareacademics.in

Furthermore, hydrazone derivatives of 1,3-diphenylpropane-1,3-dione (B8210364) and their metal complexes have been a subject of interest. ajol.infomdpi.com A hydrazone compound, identified as HPDP, along with its Nickel(II) complex, showed notable antibacterial activity against Salmonella Typhi and Staphylococcus aureus. ajol.info

Table 2: Antibacterial Activity of Selected 3,3-Diphenyl Propanamide Derivatives

Compound Target Organism Activity Reference
IV, VII, VIII Escherichia coli (Gram-negative) Maximum activity at 50 µg/mL researchgate.netinnovareacademics.in
IV, VII, VIII Pseudomonas aeruginosa (Gram-negative) Maximum activity at 50 µg/mL researchgate.netinnovareacademics.in
HPDP Salmonella Typhi Active up to 0.31 µg/cm³ ajol.info
HPDP Staphylococcus aureus Active up to 0.31 µg/cm³ ajol.info
[Ni(PDP)2] Salmonella Typhi Active up to 0.31 µg/cm³ ajol.info
[Ni(PDP)2] Staphylococcus aureus Active up to 0.31 µg/cm³ ajol.info

Antidiabetic Potential of Specific Hydrazone Derivatives

Specific hydrazone derivatives of the 1,3-diphenylpropane structure have emerged as potential candidates for antidiabetic therapies. researchgate.netaak.gov.aznjsrabuzaria.com.ngbiointerfaceresearch.com Research has focused on a particular hydrazone, 3-[-2-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazylidine]-1,3-diphenylpropane-1,3-dione (HPDP), and its metal complexes. njsrabuzaria.com.ng

In-vivo studies using alloxan-induced diabetic rats demonstrated that HPDP significantly lowered blood glucose levels. njsrabuzaria.com.ng After a 14-day treatment period, HPDP reduced blood glucose by 74.08%. njsrabuzaria.com.ng This effect was more pronounced than that of the standard antidiabetic drug, glibenclamide, which showed a 60.56% reduction under the same conditions. njsrabuzaria.com.ng The copper(II) complex of HPDP also exhibited strong antidiabetic activity, with a 70.53% decrease in blood glucose levels. njsrabuzaria.com.ng These findings suggest that these hydrazone derivatives could be promising leads for the development of new antidiabetic agents. njsrabuzaria.com.ng

Table 3: Antidiabetic Activity of HPDP and its Metal Complexes in Diabetic Rats

Compound Blood Glucose Reduction (14 days) Reference
HPDP 74.08% njsrabuzaria.com.ng
[Co(PDP)2] 36.55% njsrabuzaria.com.ng
[Cu(HPDP)2Cl2] 70.53% njsrabuzaria.com.ng
Glibenclamide (Standard) 60.56% njsrabuzaria.com.ng

Anticancer Properties and Mechanisms of Action (e.g., Cell Cycle Arrest, Apoptosis, GPX4 Inhibition)

The 1,3-diphenylpropane scaffold is a key structural feature in many compounds exhibiting anticancer properties. ontosight.aigoogle.comontosight.ainih.gov Derivatives have shown significant cytotoxicity against various cancer cell lines, often with low toxicity to normal cells. smolecule.com The mechanisms of action are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer stem cells (CSCs). researchgate.netnih.govacs.orgresearchgate.netbrieflands.commdpi.com

A noteworthy resveratrol analogue, YI-12, an O-benzyl-substituted 1,3-diphenylpropane, has demonstrated potent anticancer activity against non-small-cell lung cancer cells. researchgate.netnih.govacs.orgresearchgate.net Its mechanism involves the inhibition of the ErbB2 signaling pathway, which is crucial for cancer cell proliferation and survival. researchgate.netnih.govacs.org YI-12 was found to suppress CSC-related proteins and induce apoptosis in CSC-rich spheroids. researchgate.netnih.govacs.orgresearchgate.net

Other 1,3-diphenylpropane derivatives have been shown to induce apoptosis through caspase pathway activation. Some derivatives also act as inhibitors of glutathione (B108866) peroxidase 4 (GPX4), suggesting a therapeutic application in conditions marked by oxidative stress.

Table 4: Anticancer Activity and Mechanism of a Resveratrol Analogue

Compound Cancer Cell Lines Key Mechanisms Reference
YI-12 A549, H460 (Lung Cancer) Inhibition of ErbB2 signaling pathway, Suppression of CSC proteins (CD133, OCT4), Induction of apoptosis researchgate.netnih.govacs.orgresearchgate.net

Analgesic and Antihistaminic Activities of Structurally Related Analogues (e.g., Thiambutenes)

The thiambutenes are a class of opioid analgesic drugs that are structurally related to this compound, featuring dithienyl groups instead of diphenyl groups. olemiss.eduwikipedia.orgwikipedia.org Developed in the late 1940s, several compounds in this family exhibit analgesic potency comparable to morphine. wikipedia.org Notable members include dimethylthiambutene, diethylthiambutene, and ethylmethylthiambutene. wikipedia.org

Of these, ethylmethylthiambutene is reported to be the most potent, with approximately 1.3 times the analgesic potency of morphine. wikipedia.org In addition to their analgesic effects, these compounds are known to produce anticholinergic and antihistamine side effects. olemiss.eduwikipedia.org This dual activity highlights the complex pharmacology of these structural analogues.

Table 5: Analgesic Potency of Selected Thiambutene Analogues

Compound Relative Analgesic Potency (vs. Morphine = 1) Reference
Ethylmethylthiambutene 1.3 wikipedia.org
Dimethylthiambutene ~1.0 wikipedia.org
Diethylthiambutene ~1.0 wikipedia.org
Pyrrolidinylthiambutene 0.7 wikipedia.org

Applications in Materials Science

The diphenylpropane framework is not only relevant in pharmacology but also finds applications in materials science. ontosight.aiontosight.ai Derivatives of diphenylpropane are utilized as building blocks in the synthesis of various polymers and resins. ontosight.ai These materials are subsequently used in the manufacturing of coatings, adhesives, and composite materials. ontosight.ai

Furthermore, certain 1,3-diphenylpropane derivatives are being explored for their potential in advanced materials. For example, some derivatives that exhibit excimer emission are considered candidates for use in organic light-emitting diodes (OLEDs). Additionally, 1,3-diphenylpropane-1,3-dione is used as a heat stabilizer in polyvinyl chloride (PVC) products, including pipes, films, and fittings. nih.gov

Production of Polymers and Resins

While direct use of this compound as a monomer is not widely documented, derivatives of the closely related 1,3-diphenylpropane skeleton are utilized in specialized polymerization processes. These applications often leverage the unique reactivity of the diphenylpropane structure to control polymer architecture.

One notable application is in the field of controlled radical polymerization. For instance, a thermal initiator for "living" free radical polymerization (LFRP) has been synthesized from the 1,3-diphenyl-1-propyl radical. cmu.edu This type of initiator allows for the production of polymers with low polydispersity and well-defined molecular weights. cmu.edu Similarly, 1,3-dichloro-1,3-diphenylpropane, formed from the initial reaction between an initiator and styrene, can function as a symmetrical initiator for bidirectional atom transfer radical polymerization (ATRP), enabling the growth of polymer chains in two directions from a central point. cmu.edu

The 1,3-diphenylpropane structure also features in monomers designed for cyclopolymerization. Monomers such as 1,3-bis(p-vinylphenyl)propane, which contains the diphenylpropane core, undergo cationic cyclopolymerization to create polymers with cyclic units integrated into the main chain. acs.org Although many commercial epoxy resins are based on a "diphenylpropane" derivative, this term in industrial contexts almost invariably refers to bisphenol A (BPA), or 2,2-bis(4-hydroxyphenyl)propane, which is an isomer of the structure of interest. epoxy-europe.eueconferenceseries.com

Polymerization TypeDiphenylpropane DerivativeRoleReference
Living Free Radical Polymerization (LFRP)Initiator from 1,3-diphenyl-1-propyl radicalThermal Initiator cmu.edu
Atom Transfer Radical Polymerization (ATRP)1,3-dichloro-1,3-diphenylpropane (DDP)Bidirectional Initiator cmu.edu
Cationic Cyclopolymerization1,3-bis(p-vinylphenyl)propaneMonomer acs.org

Components in Flame Retardants and Adhesives

Derivatives of the diphenylpropane skeleton have been incorporated into formulations for flame retardants and adhesives. In the area of flame retardants, 1,3-diphenylpropane is cited as a potential component in masterbatch compositions for extruded polystyrene foam. google.com The pyrolysis of plastics containing brominated flame retardants, such as those found in waste from electric and electronic equipment (WEEE), can also produce 1,3-diphenylpropane among other aromatic hydrocarbons. researchgate.netchiba-u.jp

However, the presence of 1,3-diphenylpropane is not always beneficial. In the production of certain brominated polymeric flame retardants, the formation of 1,3-diphenylpropane is considered an undesirable side reaction. google.com Its presence in significant quantities can reduce the performance of the final flame retardant, and it is often preferably removed from the product mixture via distillation. google.com

In the field of adhesives, diphenylpropane derivatives are mentioned more broadly. For example, various diisocyanates based on a diphenylpropane structure, such as 2,2′-diphenylpropane-4,4′-diisocyanate, are listed as potential components for use in structural polyurethane adhesives. google.comgoogle.com General statements also note that diphenylpropane derivatives are used to produce resins that find application in adhesives and composite materials. ontosight.ai

Bioactive Scaffold Chemistry and Natural Product Relevance

The diphenylpropane skeleton is a recurring and vital structural element in a vast array of natural and synthetic bioactive compounds.

Flavonoids are a major class of plant secondary metabolites, with over 8,000 distinct compounds identified. ontosight.airesearchgate.net The fundamental chemical structure shared by all flavonoids is a fifteen-carbon skeleton consisting of two phenyl rings (Ring A and Ring B) connected by a three-carbon chain (C3). nih.govajol.info This arrangement is commonly abbreviated as a C6-C3-C6 framework, which is structurally a diphenylpropane skeleton. researchgate.netresearchgate.net

The two aromatic rings are linked by a three-carbon bridge that typically forms part of a heterocyclic ring (Ring C). nih.gov The diversity within the flavonoid family arises from variations in the oxidation state and saturation of this central C-ring, as well as the pattern of hydroxylation, methylation, and glycosylation on the phenyl rings. google.comnih.gov Based on the structure of the C-ring, flavonoids are classified into major subgroups, including flavones, flavonols, flavanones, isoflavones, and anthocyanins. acs.orggoogle.com The diphenylpropane backbone is therefore the foundational scaffold upon which the immense structural and functional diversity of these important natural products is built. cmu.eduquestjournals.org

The 1,3-diphenylpropane skeleton is a key building block for synthesizing ligands used in coordination chemistry to create metal complexes with significant biological activity. While this compound itself is an alcohol, its oxidized derivative, 1,3-diphenylpropane-1,3-dione (also known as dibenzoylmethane), is a particularly important β-diketone ligand. nih.govajol.info This dione (B5365651) can be synthesized through methods like the Baker-Venkataraman rearrangement or the Claisen condensation of acetophenone (B1666503) and ethyl benzoate. prepchem.comkoreascience.kr

This ligand readily forms stable complexes with a variety of transition metals, and these complexes often exhibit enhanced biological properties compared to the ligand alone. Research has demonstrated that metal complexes derived from 1,3-diphenylpropane-1,3-dione possess a range of bioactivities, including antioxidant, antibacterial, and antitumor effects. nih.govquestjournals.orgsmolecule.com

For example, Schiff base ligands prepared from 1,3-diphenylpropane-1,3-dione, when complexed with metals like Cobalt(II), Nickel(II), Copper(II), and Zinc(II), have shown promising antibacterial activity. researchgate.netquestjournals.org Furthermore, a series of 3d transition metal complexes with ligands based on 1,3-diphenylpropane-1,3-dione and its substituted analogues were evaluated for their antitumor properties. nih.gov These studies revealed that the metal complexes exhibited noteworthy cytotoxicity against several human tumor cell lines, in some cases proving more effective than the reference drug cisplatin. nih.gov The chromium(III) complex of 1,3-diphenylpropane-1,3-dione has also been studied for its ability to scavenge free radicals, indicating potential as an antioxidant. researchgate.netsmolecule.com

Ligand BaseMetal Ion(s)Observed Biological ActivityReference
1,3-diphenylpropane-1,3-dioneCr(III)Antioxidant (radical scavenging), Cytotoxic researchgate.netsmolecule.com
Schiff base of 1,3-diphenylpropane-1,3-dioneCo(II), Ni(II), Cu(II), Zn(II)Antibacterial researchgate.netquestjournals.org
Hydrazone of 1,3-diphenylpropane-1,3-dioneCo(II), Ni(II), Cu(II), Fe(III)Antibacterial (against S. aureus, S. Typhi) ajol.info
1,3-diphenylpropane-1,3-dioneMn(II), Co(II), Ni(II), Cu(II), Zn(II)Antitumor nih.gov

Vii. Derivatives and Analogues of 3,3 Diphenylpropanol in Research

3,3-Diphenylpropionic Acid and its Esters as Synthetic Precursors

3,3-Diphenylpropionic acid and its corresponding esters are valuable intermediates in organic synthesis. guidechem.com They serve as foundational building blocks for creating more complex molecules, including pharmaceuticals and other specialized organic compounds. guidechem.com The acid itself is recognized for its utility as a chiral auxiliary in asymmetric synthesis, which is a process that allows for the creation of enantiomerically pure compounds. guidechem.com

One notable application is in the synthesis of blood pressure medication, where it acts by inhibiting angiotensin II. biosynth.com Its fluorinated analogue, 3-(p-Fluorophenyl)-3-phenylpropionic acid, is a precursor for various fluorinated pharmaceuticals, such as anti-inflammatory and analgesic agents. ontosight.ai The synthesis of these precursors can be achieved through methods like the reaction of p-fluorobenzaldehyde with phenylacetic acid. ontosight.ai

Furthermore, esters of 3,3-diphenylpropionic acid are key intermediates. For instance, (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid methyl ester is a known compound in synthetic pathways. guidechem.com An improved, industrially applicable process has been developed for S-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid, a key precursor for Ambrisentan, a drug used to treat pulmonary artery hypertension. google.comgoogle.com This process emphasizes high chemical and chiral purity, achieving levels above 99.8% and 99.9%, respectively. google.com The synthesis of 1-(3,3-Diphenylpropionyl)piperazine hydrochloride, a building block for various piperazine (B1678402) derivatives, often starts with the conversion of 3,3-diphenylpropionic acid to its acyl chloride, which is then reacted with piperazine.

Table 1: Applications of 3,3-Diphenylpropionic Acid and its Esters

Compound Application Reference
3,3-Diphenylpropionic acid Building block in pharmaceuticals and agrochemicals; chiral auxiliary. guidechem.com
3,3-Diphenylpropionic acid Precursor for antihypertensive agents. biosynth.com
3-(p-Fluorophenyl)-3-phenylpropionic acid Intermediate for fluorinated anti-inflammatory and analgesic compounds. ontosight.ai
S-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid Key precursor for Ambrisentan. google.comgoogle.com
1-(3,3-Diphenylpropionyl)piperazine hydrochloride Building block for piperazine derivatives.

3,3-Diphenylpropylamine (B135516) and its Substituted Derivatives

3,3-Diphenylpropylamine and its derivatives are a significant class of compounds in pharmaceutical research. nih.gov They are recognized as versatile intermediates for synthesizing various organic compounds and are investigated for their potential biological activities. smolecule.comcymitquimica.com The hydrochloride salt of 3,3-diphenylpropylamine is often used to improve solubility and stability for research and medical applications. ontosight.ai

Research has focused on their potential as cardiovascular treatments, neuroprotective agents, and anticholinergic drugs. smolecule.comontosight.aigoogle.com For example, N,N-Dimethyl-3,3-diphenylpropylamine hydrochloride has been studied for its antihistamine and anticholinergic properties, making it a candidate for treating allergic disorders and asthma. ontosight.ai Certain N-substituted derivatives of 3,3-diphenylpropylamine have been found to possess advantageous effects on the heart and circulation. nih.govgoogle.com The invention of novel derivatives aims to create prodrugs with better pharmacokinetic profiles for treating conditions like urinary incontinence and irritable bowel syndrome. wipo.inttypeset.io

In synthetic chemistry, 3,3-diphenylpropylamine serves as a starting reagent for compounds like 3,3-diphenylpropylisocyanate and as an internal standard in stereospecific HPLC methods. sigmaaldrich.com Its N-methylated derivative, N-Methyl-3,3-diphenylpropylamine, is an intermediate in the synthesis of SNRI-NMDA antagonists and neuroprotectants. chemicalbook.com

Table 2: Research Applications of 3,3-Diphenylpropylamine Derivatives

Derivative Research Area/Application Reference
3,3-Diphenylpropylamine Intermediate for pharmaceuticals targeting the CNS. ontosight.ai
3,3-Diphenylpropylamine Cardiovascular and neuropharmacology research. smolecule.com
N,N-Dimethyl-3,3-diphenylpropylamine Antihistamine and anticholinergic agent. ontosight.ai
N-substituted 3,3-diphenylpropylamines Cardiovascular effects. nih.govgoogle.com
N-Methyl-3,3-diphenylpropylamine Intermediate for SNRI-NMDA antagonists. chemicalbook.com

1,3-Diphenylpropane-1,3-dione (B8210364) and its Derivatives (e.g., Dibenzoylmethane)

1,3-Diphenylpropane-1,3-dione, commonly known as dibenzoylmethane (B1670423) (DBM), is an aromatic 1,3-diketone that serves as a precursor and a subject of study in its own right. lktlabs.com DBM and its derivatives are investigated for a range of biological activities, including anti-inflammatory and anticancer properties. lktlabs.com For instance, DBM has been shown to inhibit tumor growth in prostate cancer models and suppress pro-inflammatory pathways. lktlabs.com A specific derivative, 1,3-diphenyl-2-benzyl-1,3-propanedione (DPBP), has demonstrated a significant cytotoxic effect on melanoma cells and the ability to interact directly with DNA. nih.gov

In synthetic chemistry, DBM is a versatile starting material. It is used in the synthesis of heterocyclic compounds and in coordination chemistry as a ligand. The fluorination of DBM has been studied extensively, leading to monofluorinated and difluorinated products like 2,2-difluoro-1,3-diphenylpropane-1,3-dione, which are of interest for creating novel materials and bioactive molecules. beilstein-journals.org DBM also serves as a substrate in asymmetric synthesis. For example, it can be used in enantioselective catalytic reactions to produce chiral 3-amino-2-oxindoles with high yield and enantioselectivity (93% yield, 96% ee). beilstein-journals.org Furthermore, various diazenyl-1,3-diphenylpropane-1,3-dione derivatives have been prepared through the condensation of diazonium salts with DBM. erciyes.edu.trresearchgate.net

Table 3: Research on 1,3-Diphenylpropane-1,3-dione (DBM) and its Derivatives

Compound/Derivative Research Focus Key Finding/Application Reference
Dibenzoylmethane (DBM) Anticancer Activity Inhibits prostate cancer cell proliferation. lktlabs.com
1,3-Diphenyl-2-benzyl-1,3-propanedione (DPBP) Antitumor Agent Cytotoxic to melanoma cells; interacts with DNA. nih.gov
2,2-Difluoro-1,3-diphenylpropane-1,3-dione Fluorination Chemistry Synthesized via direct fluorination of DBM. beilstein-journals.org
Diazenyl-1,3-diphenylpropane-1,3-dione derivatives Heterocyclic Synthesis Prepared by condensation with diazonium salts. erciyes.edu.trresearchgate.net
DBM in Asymmetric Catalysis Chiral Synthesis Substrate for producing chiral 3-amino-2-oxindoles. beilstein-journals.org

Pyrazole (B372694) and Pyrazoline Derivatives (e.g., 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole)

Pyrazole and pyrazoline derivatives are five-membered nitrogen-containing heterocyclic compounds that are a major focus of research due to their wide range of pharmacological activities. thepharmajournal.com A common synthetic route to these compounds involves the cyclization of α,β-unsaturated carbonyl compounds, known as chalcones, with hydrazine (B178648) or its derivatives. thepharmajournal.comrjptonline.org Chalcones themselves can be prepared by the condensation of an aryl ketone with an aromatic aldehyde, establishing a direct synthetic link to the diphenylpropane structural motif. thepharmajournal.com

The synthesis of 3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives from substituted chalcones is a well-established method. dergipark.org.tr For example, reacting chalcones with hydrazine hydrate (B1144303) in the presence of an acid catalyst like glacial acetic acid yields pyrazoline structures. dergipark.org.trjrespharm.com These pyrazoline derivatives are investigated for numerous biological activities, including antimicrobial and anti-inflammatory effects. rjptonline.orgjrespharm.com The incorporation of a pyrazole moiety is a feature of several pharmaceutical drugs. orientjchem.orgsmolecule.com

Table 4: Synthesis of Pyrazoline Derivatives from Chalcone Precursors

Reaction Type Reactants Product Class Research Significance Reference
Claisen-Schmidt Condensation Aryl ketone + Aromatic aldehyde Chalcone (α,β-unsaturated carbonyl) Intermediate for heterocycle synthesis. thepharmajournal.com
Cyclization Chalcone + Hydrazine Hydrate 3,5-Diphenyl-4,5-dihydro-1H-pyrazole Scaffold for pharmacologically active molecules. dergipark.org.trjrespharm.com
Cyclization with Acetic Acid Chalcone + Hydrazine Hydrate 1-Acetyl-pyrazoline derivative Exploration of diverse biological activities. thepharmajournal.com

Flavonoid and Selenoflavonoid Analogues Incorporating the Diphenylpropane Moiety

Flavonoids are a class of natural products characterized by a C6-C3-C6 skeleton, which is fundamentally a diphenylpropane structure. researchgate.netmdpi.com This structural backbone consists of two benzene (B151609) rings (A and B) connected by a three-carbon chain that typically forms an oxygen-containing pyran ring (C). mdpi.com Isoflavonoids, a subclass of flavonoids, are distinguished by having the B-ring attached at the C3 position of the C-ring. encyclopedia.pubencyclopedia.pub

The biological activity of flavonoids is heavily influenced by the number and position of hydroxyl groups on this diphenylpropane framework. encyclopedia.pubencyclopedia.pub For example, a 3',4'-dihydroxy pattern on the B-ring is often associated with potent radical scavenging activity. encyclopedia.pub Flavonoids are studied for a wide range of therapeutic applications, including antioxidant, anticancer, and cardioprotective effects. encyclopedia.pubnih.gov

While research on flavonoid analogues is extensive, the study of selenoflavonoids, where selenium replaces oxygen in the heterocyclic ring, is a more specialized area. These analogues are synthesized to explore how the introduction of selenium impacts the biological and chemical properties of the flavonoid scaffold.

Table 5: Structural Features of Flavonoids

Flavonoid Class Structural Characteristic Research Interest Reference
General Flavonoids C6-C3-C6 diphenylpropane skeleton. Antioxidant, anticancer, anti-inflammatory activities. mdpi.comnih.gov
Isoflavonoids B-ring attached at C3 position of the C-ring. Phytoestrogenic activity, role in plant-microbe signaling. encyclopedia.pubencyclopedia.pub
Hydroxylated Flavonoids Specific patterns of -OH groups on rings A and B. Determines potency of biological activities like radical scavenging. encyclopedia.pubencyclopedia.pub

Thiambutenes and Other Thiophene Isosters/Analogues

The thiambutenes are a family of synthetic opioid analgesics where the two phenyl groups of a diphenylpropane-like structure are replaced by two thienyl groups. wikipedia.org Thiophene is considered a bioisostere of a benzene ring, meaning it has similar physical and chemical properties that allow it to interact with biological targets in a comparable way. The parent compound, thiambutene, has the chemical name 4,4-di-2-thienyl-3-buten-2-amine. ncats.io While thiambutene itself is not an active analgesic, several of its N-substituted derivatives are potent analgesics, with some having potency comparable to or greater than morphine. wikipedia.org

Notable members of this family include dimethylthiambutene, ethylmethylthiambutene, and piperidylthiambutene. wikipedia.orgncats.io Ethylmethylthiambutene is reported to be the most potent, at 1.3 times the potency of morphine. wikipedia.org These compounds possess a chiral center, and the dextro (+) isomer is typically the more active stereoisomer. wikipedia.org The research into these compounds focuses on understanding structure-activity relationships, particularly how the nature of the amine substituent and the stereochemistry affect analgesic potency and side effects like anticholinergic and antihistamine activity. wikipedia.orgunodc.org

Table 6: Examples of Thiambutene Derivatives

Compound Key Structural Feature Analgesic Potency (vs. Morphine) Reference
Ethylmethylthiambutene N-ethyl, N-methyl amine ~1.3x wikipedia.org
Diethylthiambutene N,N-diethyl amine ~1x wikipedia.org
Dimethylthiambutene N,N-dimethyl amine ~1x wikipedia.org
Pyrrolidinylthiambutene N-pyrrolidinyl group ~0.7x wikipedia.org

Chiral 1,3-Diphenylpropane-1,3-diols and their Enantioselective Synthesis

Chiral 1,3-diols, including 1,3-diphenylpropane-1,3-diols, are highly valuable building blocks in asymmetric synthesis, serving as precursors for natural products, pharmaceuticals, and chiral ligands. nih.govrhhz.net The development of efficient methods to synthesize specific enantiomers (e.g., (R,R) or (S,S) isomers) of these diols is a significant area of research.

Multiple strategies exist for their enantioselective synthesis. One prominent method is the asymmetric reduction of the corresponding 1,3-dione (dibenzoylmethane). Catalytic asymmetric hydrogenation or transfer hydrogenation using chiral ruthenium-diphosphine complexes, such as those with Tol-BINAP or TsDPEN ligands, can produce the diols with excellent diastereoselectivity and enantioselectivity (>99% ee). researchgate.netcapes.gov.br

Another approach involves a kinetic resolution via Sharpless asymmetric epoxidation, which can provide the (R,R)- and (S,S)-1,3-diphenylpropane-1,3-diols in high enantiomeric purity from 1,3-diphenylprop-1-en-3-one. researchgate.net Furthermore, multi-step strategies have been developed, such as a three-pot synthesis involving an organocatalytic aldol (B89426) reaction, a Wittig reaction, epoxidation, and finally, reductive opening of the epoxide to yield the desired anti-1,3-diol. nih.govacs.org These methods provide access to enantiomerically pure diols that are crucial for the synthesis of complex chiral molecules. nih.govsctunisie.org

Table 7: Methods for Enantioselective Synthesis of 1,3-Diphenylpropane-1,3-diols

Synthetic Method Key Reagent/Catalyst Precursor Key Outcome Reference
Asymmetric Transfer Hydrogenation (S,S)-TsDPEN-Ru(II) complex 1,3-Diphenylpropane-1,3-dione (S,S)-1,3-diols with >99% ee and 98.6% de. capes.gov.br
Asymmetric Hydrogenation Ru(II)-Tol-BINAP complex 1,3-Diphenylpropane-1,3-dione Enantiopure C2-symmetric 1,3-diols. researchgate.net
Kinetic Resolution Sharpless Asymmetric Epoxidation 1,3-Diphenylprop-1-en-3-one (R,R)- and (S,S)-1,3-diols with high ee. researchgate.net
Multi-pot Asymmetric Synthesis Organocatalyst (diarylprolinol) Aldehydes Chiral anti-1,3-diols with excellent diastereo- and enantioselectivity. nih.govacs.org
Asymmetric Hydrogenation Ruthenium/Diphosphine complexes β-keto esters Chiral β-hydroxy esters, reducible to 1,3-diols with ~99% ee. sctunisie.org

Metal Complexes Derived from Diphenylpropane-based Ligands

The diphenylpropane framework, particularly in the form of 1,3-diphenylpropane-1,3-dione (the diketone analogue of a diphenylpropanol derivative), serves as a highly versatile building block for the synthesis of complex ligands. These ligands are instrumental in coordination chemistry, readily forming stable complexes with a wide array of metal ions. The resulting metal complexes have been the subject of extensive research, exploring their structural diversity, electronic properties, and potential applications in fields ranging from medicinal chemistry to materials science.

Research has demonstrated the synthesis of numerous metal complexes using ligands derived from 1,3-diphenylpropane-1,3-dione. This diketone and its substituted analogues can coordinate with metal ions in various ways, leading to complexes with distinct geometries and properties. For instance, first-row transition metal(II) complexes of manganese, iron, cobalt, nickel, copper, and zinc have been synthesized using the anion of 1,3-diphenylpropane-1,3-dione (HLPh) as a ligand. mdpi.com These studies often compare the properties of these complexes to those with more sterically demanding or fluorinated β-diketonate ligands to understand structure-activity relationships. mdpi.comrsc.org

The coordination of the 1,3-diphenylpropane-1,3-dionate anion typically results in chelation to the metal center through its two oxygen atoms. The geometry of the resulting complex is influenced by the metal ion and the presence of other co-ligands. For example, copper(I) and silver(I) complexes stabilized with phosphane co-ligands like triphenylphosphine (B44618) (PPh₃) have been synthesized, yielding distorted tetrahedral geometries. rsc.org In one instance, the X-ray crystal structure of [Ag(LPh)(PPh₃)₂] (where LPh is the anion of 1,3-diphenylpropane-1,3-dione) revealed a half-boat conformation for the AgO₂C₃ core. rsc.org Similarly, a copper(II) complex with a fluorinated diketonate ligand, [Cu(LCF3)₂(THF)], was found to have a rare square pyramidal geometry. mdpi.com

Beyond simple diketonate complexes, the 1,3-diphenylpropane-1,3-dione moiety is a common starting material for creating more elaborate Schiff base and hydrazone ligands. By reacting the diketone with various amines or hydrazines, polydentate ligands can be formed, which then coordinate with metal ions.

Schiff base ligands derived from 1,3-diphenylpropane-1,3-dione and an amine like 2-amino-4-chlorobenzenethiol (B107409) have been used to synthesize Co(II), Ni(II), Cu(II), and Zn(II) complexes. questjournals.org Spectroscopic and analytical data for these complexes suggested an octahedral geometry where the ligand acts in a tetradentate fashion. questjournals.org These particular compounds were noted for their potential as antibacterial agents. questjournals.org

In a similar vein, hydrazone ligands have been prepared by coupling 1,3-diphenylpropane-1,3-dione with diazotized 4-aminoantipyrine. ajol.info The resulting ligand, HPDP, was used to form complexes with Co(II), Fe(III), Cu(II), and Ni(II). Spectroscopic studies indicated that the HPDP ligand coordinates terdentately to the metal ions, forming octahedral complexes. ajol.info These hydrazone complexes also showed promise for application as antibacterial drugs. ajol.info

The utility of diphenylpropane-based ligands extends to the construction of multinuclear and heterometallic complexes. The anion of 1,3-diphenylpropane-1,3-dione (often abbreviated as DBM⁻) has been employed as a co-ligand in the synthesis of heterometallic 3d-4f complexes, such as {NiII(μ-L3)LnIII(DBM)₃}. nih.gov These types of complexes are of significant interest in the field of molecular magnetism. nih.gov Research has also pointed to the formation of trinuclear nickel(II) enediolate complexes from 1,3-diphenylpropane-1,3-dione. scispace.com Furthermore, specialized complexes, such as a five-coordinate chromium(V) nitrido complex, [Cr(N)(dbm)₂], have been synthesized and structurally characterized, highlighting the ligand's ability to stabilize metals in unusual oxidation states and coordination environments. acs.org

The research into these metal complexes focuses on their synthesis, structural characterization via techniques like X-ray crystallography, and the evaluation of their functional properties, including antitumor activity, antibacterial efficacy, and magnetic behavior. mdpi.comrsc.orgquestjournals.orgajol.infonih.gov

Table of Selected Metal Complexes with Diphenylpropane-Based Ligands

Ligand TypeMetal Ion(s)Other LigandsProposed GeometryResearch FocusReference(s)
1,3-Diphenylpropane-1,3-dionate (LPh⁻ or dbm⁻)Cu(I), Ag(I)TriphenylphosphineDistorted TetrahedralAntitumor Properties rsc.org
1,3-Diphenylpropane-1,3-dionate (LPh⁻)Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II)WaterNot specified for LPhAntitumor Properties mdpi.com
1,3-Diphenylpropane-1,3-dionate (dbm⁻)Cr(V)Nitrido (N³⁻)Square PyramidalSynthesis, Structure acs.org
Schiff Base¹Co(II), Ni(II), Cu(II), Zn(II)-OctahedralAntibacterial Activity questjournals.org
Hydrazone (HPDP)²Co(II), Fe(III), Cu(II), Ni(II)-OctahedralAntibacterial Activity ajol.info
1,3-Diphenylpropane-1,3-dionate (DBM⁻)Ni(II), Ln(III)³Compartmental Ligand (L3)Not specifiedMolecular Magnetism nih.gov
1,3-Diphenylpropane-1,3-dionateNi(II)-Trinuclear EnediolateSynthesis, Structure scispace.com
¹Derived from 1,3-diphenylpropane-1,3-dione and 2-amino-4-chlorobenzenethiol.
²Derived from 1,3-diphenylpropane-1,3-dione and diazotized 4-aminoantipyrine.
³Ln(III) = Gd(III), Tb(III), Dy(III).

Viii. Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Methodologies

While established methods for the synthesis of 3,3-Diphenylpropanol exist, future research will likely focus on the development of more sustainable and efficient synthetic routes. scribd.comgoogle.com Current approaches often involve the reduction of 3,3-diphenylpropionic acid or its esters, or the reaction of a diphenylmethane (B89790) derivative with ethylene (B1197577) oxide. googleapis.comgoogle.com Emerging methodologies may explore catalytic systems that minimize waste, utilize renewable starting materials, and operate under milder reaction conditions. For instance, the development of chemoselective hydrogenation catalysts could enable the direct conversion of derivatives of 3,3-diphenylpropionic acid to this compound with high yields and fewer purification steps.

Exploration of Undiscovered Chemical Reactivity and Catalysis

The chemical reactivity of this compound remains an area ripe for exploration. While its primary alcohol group undergoes typical reactions such as esterification and oxidation, the influence of the gem-diphenyl group on the reactivity of adjacent positions is not fully understood. google.comgoogle.com Future studies could investigate novel transformations of the propanol (B110389) backbone, potentially leading to the discovery of new reaction pathways. Furthermore, derivatives of this compound could serve as ligands in catalysis. The steric bulk of the diphenylmethyl group could impart unique selectivity in asymmetric catalysis, an avenue that warrants further investigation. For example, chiral phosphine (B1218219) ligands derived from this compound could be synthesized and evaluated in various transition-metal-catalyzed reactions.

Application of Advanced Characterization Techniques for In-situ and Time-Resolved Studies

To gain deeper insights into the reaction mechanisms and kinetics involving this compound, the application of advanced characterization techniques is crucial. In-situ spectroscopic methods, such as FT-Raman and NMR spectroscopy, can be employed to monitor the progress of reactions in real-time, providing valuable data on reaction intermediates and transition states. mtstatic.com Time-resolved studies could elucidate the dynamics of photochemical or catalytic processes involving this compound derivatives. These advanced analytical approaches will be instrumental in optimizing reaction conditions and designing more efficient synthetic protocols.

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies for Biological and Material Applications

The 3,3-diphenylpropyl scaffold is present in a number of biologically active molecules. google.com Comprehensive Structure-Activity Relationship (SAR) studies on a wider range of this compound derivatives could lead to the identification of new therapeutic agents. By systematically modifying the phenyl rings and the propanol chain, researchers can probe the structural requirements for optimal biological activity. olemiss.edu Similarly, Structure-Property Relationship (SPR) studies are essential for the development of new materials. For example, incorporating the this compound moiety into polymers could enhance their thermal stability or alter their optical properties. A systematic investigation of how structural modifications influence these properties will guide the design of novel functional materials.

Table 1: Potential Areas for SAR and SPR Studies of this compound Derivatives

Area of Study Potential Applications Key Structural Modifications
Biological Activity Drug discovery (e.g., anticholinergic, antiepileptogenic agents)Substitution on phenyl rings, modification of the hydroxyl group, introduction of chiral centers. google.comdepositolegale.itcollectionscanada.gc.ca
Material Properties High-performance polymers, functional materialsIncorporation into polymer backbones, synthesis of liquid crystals, development of photoactive materials.

Computational Design and Predictive Modeling for De Novo Synthesis and Drug Discovery

Computational chemistry offers powerful tools for accelerating the discovery and development of new molecules based on the this compound scaffold. De novo design algorithms can generate novel molecular structures with desired properties, while predictive modeling can estimate their biological activity and physical characteristics before they are synthesized. These in silico approaches can significantly reduce the time and resources required for experimental work by prioritizing the most promising candidates for synthesis and testing. For instance, molecular docking simulations could be used to predict the binding affinity of this compound derivatives to specific biological targets.

Integration into Supramolecular Chemistry, Nanotechnology, and Advanced Functional Materials

The unique three-dimensional structure of this compound makes it an attractive building block for supramolecular chemistry and nanotechnology. The phenyl groups can participate in π-π stacking interactions, while the hydroxyl group can form hydrogen bonds, enabling the self-assembly of well-defined nanostructures. These self-assembled systems could find applications in areas such as drug delivery, sensing, and catalysis. Furthermore, the incorporation of this compound into the framework of advanced functional materials could lead to the development of materials with novel electronic, optical, or mechanical properties.

Environmental Fate and Green Chemistry Principles in Industrial-Scale Production

As the potential applications of this compound and its derivatives expand, it is crucial to consider their environmental impact. Research into the environmental fate of these compounds, including their biodegradability and potential for bioaccumulation, is necessary to ensure their sustainable use. epa.govepa.gov Applying the principles of green chemistry to the industrial-scale production of this compound will be essential. This includes the use of environmentally benign solvents, the development of catalytic processes to replace stoichiometric reagents, and the minimization of waste generation. scribd.comgoogle.com Life cycle assessment studies can provide a comprehensive evaluation of the environmental footprint of different production routes.

Q & A

Q. What are the established synthetic routes for 3,3-Diphenylpropanol, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis of this compound (CAS 20017-67-8) typically involves Grignard or Friedel-Crafts alkylation reactions. For example, phenylmagnesium bromide may react with β-propiolactone derivatives under anhydrous conditions. Critical parameters include:
  • Temperature control : Maintaining sub-0°C conditions during Grignard reagent addition to prevent side reactions .
  • Solvent selection : Use of dry tetrahydrofuran (THF) or diethyl ether to stabilize reactive intermediates.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) is essential to isolate the product from diphenyl byproducts. Purity (>95%) can be confirmed via GC-MS or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Expect signals for the hydroxyl proton (δ 1.5–2.0 ppm, broad), methylene groups (δ 2.5–3.0 ppm, multiplet), and aromatic protons (δ 7.2–7.4 ppm, multiplet) .
  • ¹³C NMR : Peaks at δ 60–65 ppm (C-OH), δ 35–40 ppm (CH₂), and δ 125–140 ppm (aromatic carbons).
  • Infrared (IR) Spectroscopy : A broad O-H stretch (~3300 cm⁻¹) and C-O stretch (~1050 cm⁻¹) confirm the alcohol moiety.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 212 (C₁₅H₁₆O) with fragmentation patterns matching diphenylpropyl groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water spray to prevent dust dispersion .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported physicochemical properties of this compound?

  • Methodological Answer : Discrepancies in melting points (reported 32–34°C vs. literature 35°C) may arise from polymorphic forms or impurities. Mitigation strategies include:
  • Differential Scanning Calorimetry (DSC) : Analyze thermal transitions to identify polymorphs.
  • Recrystallization : Use solvent systems like ethanol/water to obtain pure crystalline forms.
  • Cross-validation : Compare data from multiple sources (e.g., NIST Chemistry WebBook , peer-reviewed journals) and replicate experiments under controlled conditions .

Q. How can computational chemistry models predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) to calculate electron density maps. The hydroxyl group’s lone pairs show high nucleophilicity at the β-carbon.
  • Molecular Dynamics (MD) Simulations : Simulate reaction pathways with explicit solvent models (e.g., water or DMSO) to assess steric hindrance from diphenyl groups .
  • Transition State Analysis : Identify energy barriers for SN2 mechanisms using Gaussian or ORCA software.

Q. What experimental designs are suitable for studying the environmental degradation pathways of this compound?

  • Methodological Answer :
  • Photodegradation Studies : Exclude aqueous solutions to UV-Vis light (λ = 254 nm) and analyze degradation products via LC-MS. Monitor hydroxyl radical formation using terephthalic acid probes .
  • Biodegradation Assays : Incubate with Pseudomonas spp. cultures and measure metabolite production (e.g., diphenylacetic acid) via GC-FID.
  • Ecotoxicology : Use Daphnia magna bioassays to assess acute toxicity (LC₅₀) and compare with structurally similar alcohols .

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